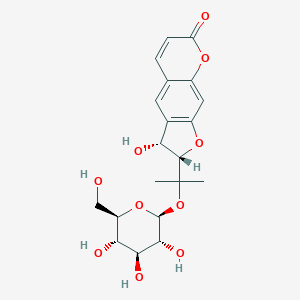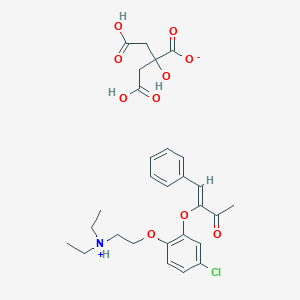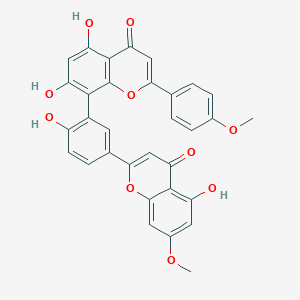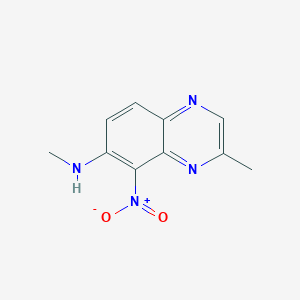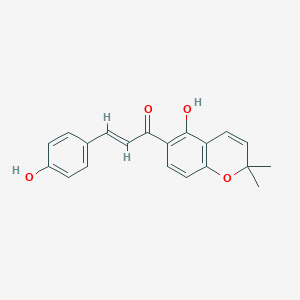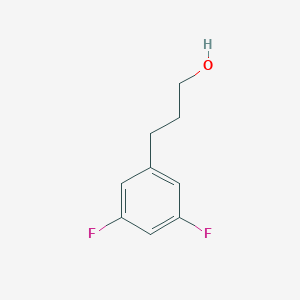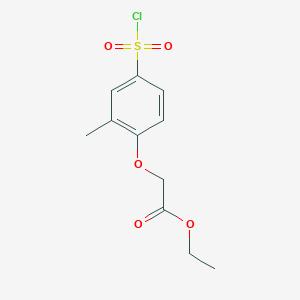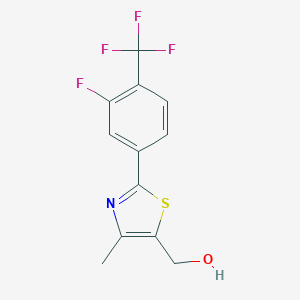
Ácido 9-fluorenon-2-carboxílico
Descripción general
Descripción
9-Fluorenone-2-carboxylic acid, also known as 9-Fluorenone-2-carboxylic acid, is a useful research compound. Its molecular formula is C14H8O3 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
The exact mass of the compound 9-Fluorenone-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-Fluorenone-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Fluorenone-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catálisis en la síntesis de fotoirradiación
El ácido 9-fluorenon-2-carboxílico juega un papel crucial en la síntesis de fotoirradiación de 9-fluorenon. Este proceso implica el uso de complejos de iridio basados en 2-arilbenzo[d]oxazolyl como catalizadores de doble propósito. Una inusual reacción de evolución de hidrógeno acompaña la formación de 9-fluorenon .
Batería de flujo redox orgánica acuosa
El ácido 9-fluorenon-2-carboxílico se utiliza en el desarrollo de una batería de flujo redox orgánica acuosa. Los grupos funcionales ácidos carboxílicos polares en la molécula de fluorenon central permiten una buena solubilidad en condiciones alcalinas .
Productos químicos de laboratorio
El ácido 9-fluorenon-2-carboxílico se utiliza en la producción de productos químicos de laboratorio .
Detección en varias industrias
Se han desarrollado diferentes métodos para la detección de ácidos carboxílicos, incluido el ácido 9-fluorenon-2-carboxílico, en varias industrias como medicamentos, cosméticos y aditivos alimentarios .
Preparación de 1,1'-dibromobifluorenilidénico retorcido
El ácido 9-fluorenon-2-carboxílico se utiliza en la preparación de isómeros (E)- y (Z)- de 1,1'-dibromobifluorenilidénico retorcido .
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is a derivative of fluorenone, a polycyclic aromatic hydrocarbon . .
Mode of Action
It’s known that many polycyclic aromatic hydrocarbons exert their effects through interactions with cellular macromolecules, potentially leading to changes in cellular function .
Biochemical Pathways
9-Fluorenone-2-carboxylic acid is a metabolite in the degradation pathway of fluoranthene, a four-ring polycyclic aromatic hydrocarbon . The degradation is initiated at the C1-C2 position of the compound ring via oxygenation and ring cleavage to form 9-oxo-9H-fluorene-1-carboxylic acid before undergoing ring cleavage to yield fluorenone . This then proceeds through the ß-Ketoadipate pathway via benzene-1,2,3-tricarboxylic acid .
Result of Action
As a derivative of fluorenone, it may share some of the biological activities associated with fluorenone and other polycyclic aromatic hydrocarbons .
Action Environment
The action of 9-Fluorenone-2-carboxylic acid can be influenced by various environmental factors. For instance, the presence of other chemicals, pH, temperature, and light conditions could potentially affect the stability and efficacy of this compound . .
Propiedades
IUPAC Name |
9-oxofluorene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O3/c15-13-11-4-2-1-3-9(11)10-6-5-8(14(16)17)7-12(10)13/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCTXUUKONLPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50229062 | |
| Record name | 9-Oxofluoren-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50229062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784-50-9 | |
| Record name | Fluorenone-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=784-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Oxofluoren-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 784-50-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 784-50-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Oxofluoren-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50229062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-oxofluoren-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 9-fluorenone-2-carboxylic acid interesting for developing new drugs?
A: Research suggests that introducing a hydrophobic group at position 7 of 9-fluorenone-2-carboxylic acid can create compounds that bind to tubulin. [] Tubulin is a protein crucial for cell division, and disrupting its function is a strategy for developing anti-cancer drugs. This discovery makes 9-fluorenone-2-carboxylic acid an attractive starting point for designing novel tubulin-targeting agents.
Q2: How does the structure of 9-fluorenone-2-carboxylic acid influence its interaction with water molecules?
A: Studies employing two-dimensional infrared (2D-IR) spectroscopy and molecular dynamics (MD) simulations revealed that the position of the carboxylic acid group on the 9-fluorenone scaffold significantly affects its hydration dynamics. [] Specifically, 9-fluorenone-2-carboxylic acid shows distinct hydrogen-bond dynamics with water compared to its isomer, 9-fluorenone-4-carboxylic acid. This difference arises from the altered hydration structure around the CO group caused by the change in the carboxylic acid group's position.
Q3: Has 9-fluorenone-2-carboxylic acid demonstrated any phototoxic properties?
A: While benzophenone, a structurally related compound, exhibits phototoxicity, research indicates that 9-fluorenone-2-carboxylic acid does not share this property. [] In an in vitro photohaemolysis assay, 9-fluorenone-2-carboxylic acid did not induce phototoxicity, highlighting the significant impact of even minor structural modifications on the phototoxic behavior of these compounds.
Q4: What are the common synthetic applications of 9-fluorenone-2-carboxylic acid?
A: 9-Fluorenone-2-carboxylic acid serves as a versatile building block in organic synthesis. [, ] Researchers have successfully utilized it as a starting material to synthesize diverse compounds, including:
- 1,3,4-oxadiazole derivatives: These heterocyclic compounds are prepared by reacting the acid hydrazide of 9-fluorenone-2-carboxylic acid with various substituted benzoic acids, formic acid, phenyl isocyanate, and carbon disulfide. []
- Molecular tweezers: Esterifying 9-fluorenone-2-carboxylic acid with a U-shaped, tetraetheno-bridged dicyclopenta[b,i]anthracenediol platform molecule led to the formation of molecular tweezers. [] These tweezers are molecules designed to bind to specific guest molecules with high selectivity.
Q5: Are there any environmental concerns associated with 9-fluorenone-2-carboxylic acid?
A: While the provided research papers don't offer specific information on the environmental impact of 9-fluorenone-2-carboxylic acid, one study mentions its presence as an impurity in the industrial production of terephthalic acid. [] This finding highlights the need for efficient purification processes and responsible waste management to minimize potential environmental risks associated with this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
